molecular formula C7H10N2O B1605229 n,1-Dimethyl-1h-pyrrole-2-carboxamide CAS No. 7151-19-1

n,1-Dimethyl-1h-pyrrole-2-carboxamide

Cat. No.: B1605229
CAS No.: 7151-19-1
M. Wt: 138.17 g/mol
InChI Key: KAEZLAZMWDXQFS-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-pyrrole-2-carboxamide (CAS Registry Number: 7151-19-1) is a chemical compound with the molecular formula C 7 H 10 N 2 O and a molecular weight of 138.17 g/mol . Its structure consists of a pyrrole ring, a five-membered aromatic heterocycle, which is substituted with a carboxamide group at the 2-position and methyl groups on the nitrogen atoms of both the pyrrole ring (N1) and the carboxamide functional group . The pyrrole-2-carboxamide molecular scaffold is a structure of significant interest in medicinal chemistry and chemical biology. It serves as a key building block in the synthesis of more complex molecules, such as DNA minor-groove binders . These binders are investigated for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . Furthermore, this scaffold is recognized as a privileged structure in rational drug design. Structure-guided strategies have leveraged the pyrrole-2-carboxamide core to develop potent inhibitors of biological targets, such as the Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis agents . In such designs, the carboxamide group often acts as a hydrogen bond acceptor, a critical feature for interacting with specific hydrophilic pockets within protein targets . Researchers value this compound as a versatile intermediate for constructing heterocyclic compounds and exploring structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Storage should be in a sealed container under dry conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7(10)6-4-3-5-9(6)2/h3-5H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEZLAZMWDXQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290690
Record name N,1-Dimethyl-1H-pyrrole-2-carboxamide
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7151-19-1
Record name 7151-19-1
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Record name N,1-Dimethyl-1H-pyrrole-2-carboxamide
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Synthetic Methodologies for N,1 Dimethyl 1h Pyrrole 2 Carboxamide and Its Analogues

Direct Synthesis Routes to n,N-Dimethyl-1H-pyrrole-2-carboxamide

The direct synthesis of N,N-disubstituted pyrrole-2-carboxamides, such as N,N-dimethyl-1H-pyrrole-2-carboxamide, typically involves the formation of an amide bond between a pyrrole-2-carboxylic acid derivative and a corresponding amine. A non-traditional approach has also been developed that utilizes pyrrole (B145914) carboxaldehyde as a starting material. nih.gov In a study exploring structure-activity relationships of MmpL3 inhibitors, the related compound N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide was synthesized by methylating the pyrrole nitrogen of its precursor with methyl iodide and sodium hydride in DMF, achieving a 75% yield. nih.gov This highlights a common strategy for introducing the N1-methyl group after the formation of the amide.

The most conventional method for preparing pyrrole-2-carboxamides is the amidation of a pyrrole-2-carboxylic acid precursor. google.com This process generally requires a coupling agent to facilitate the reaction between the carboxylic acid and an amine by activating the carboxyl group and removing the water formed during the reaction. google.com

Commonly employed coupling agents for this transformation include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For example, the synthesis of N-(Adamantan-2-yl)-4-bromo-1H-pyrrole-2-carboxamide was achieved by reacting 4-bromo-1H-pyrrole-2-carboxylic acid with adamantan-2-amine in DMF using EDCI, HOBt, and diisopropylethylamine (DIPEA), resulting in an 85% yield. nih.gov

Alternative and effective coupling agents include cyclic alkyltriphosphonate anhydrides, which are noted for being inexpensive and non-toxic. google.com Another strategy involves converting the pyrrole carboxylic acid into a more reactive derivative, such as an acid chloride. scispace.com For instance, N-phenylpyrrole-3-carboxylic acid can be converted to its acid chloride using thionyl chloride, which is then reacted with an appropriate nucleophile. scispace.com 2-(Trichloroacetyl)pyrroles are also frequently used as stable surrogates for pyrrole acid chlorides, as the trichloromethyl group acts as an effective leaving group during amidation. rsc.org

Achieving high yields in the synthesis of pyrrole-2-carboxamides depends on the careful selection of reagents, solvents, and reaction conditions. The choice of coupling system is critical. While classic EDCI/HOBt systems are reliable, other reagents can offer advantages. A copper-mediated, one-pot procedure has proven effective for synthesizing various pyrrole-2-carboxamides. acs.org In this method, an enone is first reacted with a glycine (B1666218) amide, followed by oxidation with copper(II) acetate (B1210297) under microwave irradiation to yield the desired product. acs.org

A divergent and operationally simple method for creating primary, secondary, and tertiary pyrrole carboxamides starts from pyrrole carboxaldehyde. nih.gov This oxidative amidation uses catalytic amounts of tetra-n-butylammonium iodide (nBu4NI) with tert-butyl hydroperoxide (TBHP) as the oxidant, providing good to excellent yields under mild conditions. nih.gov This approach is notable as it proceeds through a pyrrole acyl radical mechanism, differing from traditional ionic amidation pathways. nih.gov

The table below summarizes reaction conditions for the synthesis of a representative N,N-dimethyl-pyrrole-2-carboxamide analogue.

Table 1: Synthesis of N,N-Dimethyl-3,5-diphenyl-1H-pyrrole-2-carboxamide (9a)

Starting Materials Reagents & Conditions Yield Reference

General Strategies for Substituted Pyrrole Carboxamides and Related Derivatives

Broader strategies for accessing diverse pyrrole carboxamide analogues often rely on multi-component or one-pot reactions that construct the pyrrole ring and install the carboxamide functionality in a streamlined process.

One-pot syntheses offer an efficient route to substituted pyrrole-2-carboxamides from readily available starting materials. acs.orgnih.gov A notable method involves a 6π-electrocyclic ring closure of intermediates formed from chalcones (enones) and glycine amides. acs.orgnih.gov The resulting 3,4-dihydro-2H-pyrrole is then oxidized in situ to the aromatic pyrrole. nih.gov This oxidation can be achieved using stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through a catalytic system of copper(II) and air. acs.orgnih.gov This approach tolerates a wide array of functional groups, providing access to polyfunctional pyrrole scaffolds. nih.gov

The reaction conditions for this one-pot synthesis of various pyrrole-2-carboxamides are detailed in the table below.

Table 2: One-Pot Synthesis of Pyrrole-2-carboxamides via Electrocyclization/Oxidation

Enone Glycine Amide Oxidant Yield Reference
1,3-Diphenylprop-2-en-1-one 2-Amino-N,N-dimethylacetamide Cu(OAc)₂ (1.2 equiv) 67% acs.org
1,3-Diphenylprop-2-en-1-one 2-Amino-N-isobutylacetamide Cu(OAc)₂ (1.2 equiv) 59% acs.org

Specific substitution patterns, such as the 3,4-dimethyl configuration, are of interest for their biological properties. nih.govresearchgate.net A facile, one-pot, high-yield reaction has been developed for synthesizing a series of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides. nih.govresearchgate.net The synthesis involves a three-component reaction of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, hydrazine (B178648) hydrate, and various aromatic aldehydes. This method first converts the starting ester into a carbohydrazide (B1668358) intermediate, which is then condensed with an aldehyde to form a Schiff base, followed by further transformations to yield the final carboxamide analogues. nih.govresearchgate.net

The precursor, 3,4-dimethyl-1H-pyrrole, can be synthesized efficiently via a Diels-Alder reaction between 2,3-dimethylbutadiene and sulfinylcarbamic acid methyl ester, which is generated in situ. researchgate.net

Table 3: Examples of Synthesized 3,4-Dimethyl-1H-pyrrole-2-carboxamide Analogues

Compound ID Substituent (R) on Phenyl Ring Yield Reference
3a H 95% nih.gov
3b 4-Chloro 93% nih.gov
3c 2-Chloro 92% nih.gov
3d 4-Nitro 90% nih.gov
3e 4-Methyl 94% nih.gov

The generation of compound libraries containing diverse pyrrole carboxamide scaffolds is crucial for drug discovery programs. acs.orgnih.gov A powerful strategy for creating such libraries is through multi-step solution-phase parallel synthesis. One reported example is the creation of a 178-member library of tricyclic pyrrole-2-carboxamides. acs.orgnih.gov

This complex synthesis was accomplished in nine steps, starting from benzoyl-protected amino acid methyl esters. acs.orgnih.gov Key reactions in the sequence included a Pauson-Khand reaction, a Stetter reaction, and a microwave-assisted Paal-Knorr reaction. acs.orgnih.gov Diversity was introduced at three points: the choice of amino acid, the use of different glyoxaldehydes, and the incorporation of a wide range of primary amines in the final amidation step. acs.org This systematic approach allowed for the parallel synthesis and purification of the library members, yielding an average of 14 mg of each compound with an average purity of 94%. acs.org The final step involved reacting a 1,4-dicarbonyl intermediate with one of 41 different primary amines under microwave irradiation to form the pyrrole ring and the attached carboxamide in a single transformation. acs.orgnih.gov This demonstrates how complex, drug-like molecules can be systematically assembled to explore chemical space. nih.govacs.orgnih.gov

Catalyst Systems in Pyrrole Carboxamide Synthesis

The synthesis of pyrrole carboxamides, including N,1-dimethyl-1H-pyrrole-2-carboxamide, is facilitated by a variety of catalyst systems that enable efficient and selective bond formation. Modern synthetic strategies often employ transition-metal catalysts to construct the pyrrole core or to introduce the carboxamide functionality. These methods offer advantages over classical syntheses, such as the Paal-Knorr reaction, by providing milder reaction conditions and broader substrate scope. researchgate.netchemistryviews.org

Catalytic approaches are diverse, ranging from oxidative amidation to cross-coupling and annulation reactions. For instance, a non-traditional method for synthesizing pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes. This reaction can be catalyzed by a system of nBu4NI with tert-butyl hydroperoxide (TBHP) as the oxidant, proceeding through a pyrrole acyl radical mechanism. rsc.org This approach is notable for its operational simplicity and use of inexpensive reagents under mild conditions. rsc.org

Transition metals like palladium, copper, ruthenium, and cobalt are central to many synthetic routes. chemistryviews.orgmdpi.com Palladium catalysts, such as Pd(TFA)2 or Pd(OAc)2, are effective in [4+1] annulation reactions of α-alkenyl-dicarbonyl compounds with primary amines, using oxygen as the terminal oxidant. mdpi.com Copper-based systems are also widely used. A one-pot method for creating pyrrole-2-carboxamides utilizes a copper-mediated electrocyclization of chalcones with glycine amides, followed by an oxidation step with copper(II) acetate. acs.org Furthermore, ruthenium-based pincer-type catalysts have been employed for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org

Recently, there has been a growing interest in using earth-abundant and less toxic metals. Cobalt pincer complexes, for example, have been successfully used to catalyze the dehydrogenative coupling of 1,4-substituted butanediols with various primary amines, producing 1,2,5-substituted pyrroles with water and hydrogen gas as the only byproducts. chemistryviews.org Similarly, manganese complexes have been shown to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles selectively and without organic solvents. organic-chemistry.org

Table 1: Overview of Catalyst Systems in Pyrrole Synthesis

Catalyst SystemReaction TypeKey FeaturesReference
nBu4NI / TBHPOxidative AmidationInvolves pyrrole acyl radicals; mild conditions. rsc.org
Pd(TFA)2 / O2[4+1] Annulation"One-pot" synthesis from α-alkenyl-dicarbonyls and amines. mdpi.com
Cu(OAc)2Electrocyclization/OxidationOne-pot synthesis from chalcones and glycine amides. acs.org
Ruthenium Pincer ComplexDehydrogenative CouplingCouples secondary alcohols and amino alcohols. organic-chemistry.org
Cobalt Pincer ComplexDehydrogenative CouplingCouples diols and amines; byproducts are H2O and H2. chemistryviews.org
Manganese ComplexDehydrogenative CouplingSolvent-free conversion of diols and amines. organic-chemistry.org

Biosynthetic Considerations for Pyrrole-Containing Natural Products

The pyrrole framework is a fundamental structural motif in a vast array of natural products, from the "pigments of life" like heme and chlorophyll (B73375) to complex marine alkaloids. researchgate.netchim.it The biosynthesis of these molecules involves sophisticated enzymatic machinery and specific molecular logic. A common biosynthetic precursor for many pyrrole-containing secondary metabolites is the pyrrole-2-carboxylate moiety, often activated as a thioester linked to a carrier protein (S-PCP), such as pyrrolyl-2-carboxyl-S-PCP. researchgate.net

This activated pyrrole unit serves as a key building block that can be incorporated into larger molecular scaffolds through the action of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines. researchgate.net For example, in the biosynthesis of the antibiotic clorobiocin (B606725), a pyrrolyl-2-carboxyl moiety is transferred to an amino-group acceptor. This pyrrole group is a crucial pharmacophore for the antibiotic's binding to its target, the DNA gyrase B subunit. researchgate.net

The biosynthetic pathways can involve various enzymatic transformations. The formation of the pyrrole-imidazole class of marine alkaloids, such as oroidin, is thought to be initiated by the transfer of a halogenated pyrrolyl-2-carboxyl-S-PCP to the α-amino group of L-arginine or L-homoarginine. researchgate.net This is followed by a series of steps including oxidation, decarboxylation, and cyclization. researchgate.net

In other cases, the pyrrole ring acts as a nucleophile. The biosynthesis of pyrrolostatin (B122774) is proposed to occur via the nucleophilic attack of C4 on the pyrrole ring of a pyrrole-2-carboxylate moiety onto geranyl pyrophosphate. researchgate.net This demonstrates an interface between NRPS and isoprenoid pathways. Similarly, the glaciapyrroles are likely formed from the reaction of a pyrrole-2-carboxylate species with farnesyl pyrophosphate. researchgate.net These examples highlight how nature utilizes a common pyrrolic starting material to generate a diverse range of complex and biologically active molecules.

Table 2: Biosynthetic Precursors and Resulting Natural Product Classes

Pyrrole PrecursorConverging Molecule/PathwayResulting Natural Product Class/ExampleReference
Pyrrolyl-2-carboxyl-S-PCPAmino-group acceptor (e.g., in clorobiocin biosynthesis)Aminocoumarin antibiotics (Clorobiocin) researchgate.net
Halogenated Pyrrolyl-2-carboxyl-S-PCPL-arginine or L-homoargininePyrrole-imidazole alkaloids (Oroidin) researchgate.net
Pyrrole-2-carboxylate moietyGeranyl pyrophosphate (Isoprenoid)Pyrrolostatin researchgate.net
Pyrrole-2-carboxylate moietyFarnesyl pyrophosphate (Isoprenoid)Glaciapyrroles researchgate.net

Advanced Characterization Techniques and Structural Analysis of N,1 Dimethyl 1h Pyrrole 2 Carboxamide

Spectroscopic Fingerprinting for Structural Elucidation

Spectroscopic methods provide the fundamental "fingerprint" of a molecule, allowing for the unambiguous determination of its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For n,1-Dimethyl-1H-pyrrole-2-carboxamide, ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The presence of a methyl group on the pyrrole (B145914) nitrogen (N-1) generally causes an upfield shift for the ring's proton resonances compared to an unsubstituted pyrrole. ipb.pt The expected signals for this compound would include distinct peaks for the N-methyl group on the amide, the N-methyl group on the pyrrole ring, and the three aromatic protons on the pyrrole ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxamide group. ipb.pt

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the two methyl carbons, the three pyrrole ring carbons, and the carbonyl carbon of the amide group. The chemical shifts of the pyrrole carbons are sensitive to substitution on the nitrogen atom. ipb.pt

Predicted NMR Data Below is a table of predicted chemical shifts based on general principles for N-substituted pyrroles. ipb.pt

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyrrole H-36.5 - 6.8110 - 115
Pyrrole H-46.0 - 6.3107 - 112
Pyrrole H-56.8 - 7.1120 - 125
N1-CH₃3.6 - 3.935 - 40
Amide N-CH₃2.8 - 3.125 - 30
C=O-160 - 165
Pyrrole C2-125 - 130

Note: Data are predicted based on established principles for pyrrole derivatives and are for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic methyl groups, as well as C-N stretching vibrations. In some pyrrole-2-carboxamides, evidence of rotational isomers (s-cis and s-trans) can be observed in solution-phase IR spectra as a separated carbonyl doublet. researchgate.net

Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide C=OStretch1630 - 1680
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C-NStretch1250 - 1350

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O), the monoisotopic mass is 138.0793 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 139.0866. uni.lu Analysis of the fragmentation pattern can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. Aromatic systems like the pyrrole ring exhibit characteristic UV absorptions. Pyrrole itself has absorption maxima around 210 nm and a weaker band near 240 nm, corresponding to π → π* electronic transitions. The presence of the carboxamide substituent at the C-2 position is expected to shift these absorption bands to longer wavelengths (a bathochromic shift).

Chromatographic Purity and Analytical Methods (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods used to assess the purity of this compound. bldpharm.com A sample is passed through a column, and its components are separated based on their affinity for the stationary phase. A pure sample will ideally show a single, sharp peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This hyphenated technique is exceptionally powerful, as it not only separates the target compound from impurities but also provides mass information for each separated component, aiding in the identification of any byproducts or degradants. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related structures like N,N-dimethyl-1H-pyrrole-2-carboxamide provides insight into the expected molecular geometry. nih.gov X-ray diffraction would confirm the planarity of the pyrrole ring and determine the conformation of the carboxamide substituent relative to the ring. In similar pyrrole derivatives, the five-membered ring system is largely planar. mdpi.com

Typical Bond Parameters from Related Structures

Parameter Description Typical Value
C-C (in pyrrole)Intramolecular bond length~1.37 - 1.42 Å
C-N (in pyrrole)Intramolecular bond length~1.36 - 1.38 Å
C-C (pyrrole-carbonyl)Intramolecular bond length~1.48 Å
C=O (carbonyl)Intramolecular bond length~1.24 Å
C-N (amide)Intramolecular bond length~1.34 Å

Note: Values are based on crystallographic data for structurally similar pyrrole carboxamides and serve as representative examples. nih.govnih.gov

Biological Activity Spectrum and Pharmacological Investigations of N,1 Dimethyl 1h Pyrrole 2 Carboxamide and Analogues

Antimicrobial Efficacy Studies

The pyrrole-2-carboxamide scaffold is a core component in a variety of molecules demonstrating a broad spectrum of biological activities, including antimicrobial effects. rsc.org The investigation into these compounds has been driven by the increasing need for novel antimicrobial agents to combat drug-resistant pathogens. pensoft.net

Antibacterial Potency Against Pathogenic Strains (Gram-Positive and Gram-Negative)

The antibacterial potential of pyrrole (B145914) derivatives has been extensively documented, with activity observed against both Gram-positive and Gram-negative bacteria. tandfonline.com The structural features of these compounds play a crucial role in their efficacy. For instance, the presence of a pyrrole ring is associated with potent antibacterial activity. nih.gov

While direct antibacterial data for n,1-Dimethyl-1H-pyrrole-2-carboxamide against a wide range of pathogenic strains is not extensively detailed in the available research, studies on its analogues offer valuable structure-activity relationship (SAR) insights. A significant finding comes from research on antitubercular agents, where the methylation of the pyrrole nitrogen and the carboxamide nitrogen in an analogue, N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide (compound 13), resulted in a complete loss of activity against Mycobacterium tuberculosis (MIC >32 μg/mL). researchgate.netnih.gov This suggests that the hydrogens on the pyrrole-2-carboxamide moiety are crucial for potency, as their replacement with methyl groups eliminates the hydrogen-bonding capability, which may be essential for interaction with the biological target. researchgate.netnih.gov In contrast, the non-methylated parent compound exhibited potent activity. researchgate.net

Other studies on different pyrrole-2-carboxamide derivatives have shown promising results. For example, some novel 4-phenylpyrrole-2-carboxamides demonstrated effectiveness against Gram-negative bacterial strains with MIC values in the range of 6.05-6.25 µg/mL. researchgate.net Another series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives also showed considerable antibacterial activity against Gram-negative bacteria, with MIC values ranging from 1.02 to 6.35 µg/mL. nih.govresearchgate.net Specifically, carboxamide 4i from this series was a potent antibacterial agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. nih.gov

The general antibacterial potential of the broader class of pyrrole derivatives is further supported by numerous studies. pensoft.nettandfonline.comnih.gov

Table 1: Antibacterial Activity of Selected Pyrrole-2-Carboxamide Analogues

Compound ID Gram-Negative Bacterial Strains MIC (µg/mL) Reference
Compound 13* Mycobacterium tuberculosis >32 researchgate.netnih.gov
Analogue 5c Gram-negative strains 6.05-6.25 researchgate.net
Analogue 5e Gram-negative strains 6.05-6.25 researchgate.net
Analogue 4i Klebsiella pneumoniae 1.02 nih.gov
Escherichia coli 1.56 nih.gov
Pseudomonas aeruginosa 3.56 nih.gov

*N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide

Antifungal Activity Assessment

A study focused on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues highlighted their potential as antifungal agents. rsc.org These compounds were evaluated for their in vitro antifungal activity against three strains of the Aspergillus genus, with the minimal inhibitory concentration (MIC) being determined. rsc.org However, a different study on a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives found that none of the tested compounds showed significant antifungal activity. nih.govresearchgate.net This indicates that the antifungal efficacy of pyrrole-2-carboxamides is highly dependent on the specific substitution patterns on the pyrrole ring and the carboxamide group.

Anticancer and Antitumor Potential

The pyrrole scaffold is a key feature in numerous compounds with demonstrated anticancer and antitumor properties. pensoft.netnih.gov These derivatives have been shown to exert their effects through various mechanisms, including cytotoxicity against cancer cell lines and the targeting of specific signaling pathways involved in cancer progression.

In Vitro Cytotoxicity on Cancer Cell Lines

The cytotoxic effects of pyrrole derivatives have been evaluated against a range of human cancer cell lines. While direct in vitro cytotoxicity data for this compound is not specified in the reviewed literature, studies on closely related analogues provide valuable insights.

For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety were evaluated for their anticancer activity. mdpi.com One of these compounds, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (8f ), displayed significant antiproliferative activity against the MDA-MB-435 melanoma cell line (62.46% growth inhibition) and the MDA-MB-468 breast cancer cell line (40.24% growth inhibition) at a concentration of 10 µM. mdpi.com It is important to note that this is a constitutional isomer of the target compound.

Other studies have demonstrated the dose- and time-dependent cytotoxic activity of different pyrrole compounds against various tumor cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinomas. pensoft.netnih.gov In one such study, certain pyrrole derivatives showed promising antitumor properties, particularly against LoVo colon cells. pensoft.netnih.gov

Table 2: In Vitro Cytotoxicity of a 2,4-dimethyl-1H-pyrrole-3-carboxamide Analogue

Compound ID Cancer Cell Line Concentration (µM) Growth Inhibition (%) Reference
8f MDA-MB-435 (Melanoma) 10 62.46 mdpi.com

Targeting Specific Cancer-Related Pathways

The anticancer activity of pyrrole derivatives is often linked to their ability to interfere with specific molecular pathways that are critical for tumor growth and survival. While the specific cancer-related pathways targeted by this compound have not been elucidated, research on its analogues points to several potential mechanisms.

One of the well-documented mechanisms of action for certain pyrrole-carboxamides is the inhibition of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the M-phase, leading to apoptotic cell death in cancer cells. nih.gov

Furthermore, some pyrrole derivatives have been identified as inhibitors of key protein kinases involved in cancer signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are essential for cell proliferation, angiogenesis, and metastasis. nih.gov

Anti-inflammatory Properties

The pyrrole ring is a structural component of several known anti-inflammatory drugs, and many of its derivatives have been investigated for their anti-inflammatory potential. mdpi.comresearchgate.net The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators and enzymes.

Although specific studies on the anti-inflammatory properties of this compound are not available, the broader class of pyrrole derivatives has shown significant anti-inflammatory activity. mdpi.comresearchgate.net For example, certain pyrrole-containing compounds have been found to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation. mdpi.com Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated immune cells. mdpi.com The anti-inflammatory effects of some pyrrole derivatives are also attributed to the inhibition of the NF-κB signaling pathway. researchgate.net

Broader Pharmacological Relevance

The versatility of the this compound structure and its analogues is evident in their diverse pharmacological interactions. These compounds have been the focus of extensive research, leading to the discovery of potent agents with specific biological targets. The inherent stability and synthetic accessibility of the pyrrole ring allow for a wide range of structural modifications, enabling the fine-tuning of activity against various biological systems. rsc.org

Derivatives of the pyrrole carboxamide scaffold have demonstrated significant activity as both enzyme inhibitors and receptor modulators, targeting a variety of proteins involved in physiological and pathological processes.

One area of investigation is their role as inhibitors of xanthine (B1682287) oxidase. A series of substituted pyrrole carboxamide derivatives were synthesized and evaluated for their inhibitory activity against this enzyme. nih.gov Compounds with no substituent or a single methyl group at the para-position of a phenyl moiety on the main structure were identified as the most active inhibitors. nih.gov

In the realm of receptor modulation, pyrrole-based compounds have been developed as potent and selective ligands for cannabinoid receptors, particularly the CB2 receptor. researchgate.netnih.gov Certain 2,5-dialkyl-1-phenyl-1H-pyrrole-3-carboxamides have shown high binding affinity and selectivity for the CB2 receptor over the CB1 receptor. researchgate.net The functionality and selectivity of these analogues are often controlled by the nature of the substituent on the pyrrole nitrogen. researchgate.net Furthermore, research into 2-phenyl-1H-pyrrole-3-carboxamide analogues has led to the identification of inverse agonists for the serotonin (B10506) 5-HT6 receptor. nih.govacs.org This modification from neutral antagonism to inverse agonism was achieved by replacing a 1H-pyrrolo[3,2-c]quinoline scaffold with the 2-phenyl-1H-pyrrole-3-carboxamide moiety. nih.gov

Other enzymatic targets for pyrrole carboxamide derivatives include:

Mycobacterial Membrane Protein Large 3 (MmpL3): Pyrrole-2-carboxamides have been designed as inhibitors of MmpL3, a crucial protein for Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that methylation of the pyrrole nitrogen could significantly reduce anti-TB activity. nih.gov

Enoyl Acyl Carrier Protein Reductase (InhA): A high-throughput screening identified pyrrolidine (B122466) carboxamides as a novel class of potent InhA inhibitors, another key enzyme in Mycobacterium tuberculosis. acs.org

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Certain novel pyrrole-based hydrazides have been identified as selective MAO-B inhibitors and moderate AChE inhibitors, with the unsubstituted pyrrole-based hydrazide showing the best dual-acting potential. mdpi.com

Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH): Dual inhibitors targeting both COX-2 and sEH have been developed from substituted piperidine-1-carboxamide (B458993) derivatives, indicating a role in managing inflammation and hypertension. researchgate.net

Table 1: Enzymatic and Receptor Targets of Pyrrole Carboxamide Analogues

Compound Class/AnalogueTargetObserved ActivityReference(s)
Substituted pyrrole carboxamidesXanthine OxidaseInhibition nih.gov
2-Phenyl-1H-pyrrole-3-carboxamide5-HT6 ReceptorInverse Agonism nih.govacs.org
2,5-Dialkyl-1-phenyl-1H-pyrrole-3-carboxamidesCB2 ReceptorAgonism/High-affinity binding researchgate.net
Pyrrole-2-carboxamidesMmpL3 (M. tuberculosis)Inhibition (MIC < 0.016 μg/mL for potent analogues) nih.gov
Pyrrolidine carboxamidesInhA (M. tuberculosis)Potent Inhibition acs.org
Pyrrole-based hydrazide (vh0)MAO-B / AChEDual Inhibition (IC₅₀ hMAOB–0.665 μM; IC₅₀ eeAChE—4.145 μM) mdpi.com
Piperidine-1-carboxamide derivativesCOX-2 / sEHDual Inhibition (IC₅₀ ~0.110-0.124 µM for sEH) researchgate.net

The pyrrole carboxamide framework is a key structural element in the design of tyrosine kinase inhibitors, which are critical in oncology. researchgate.net A prominent example is Sunitinib (SU11248), chemically known as 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide. nih.govacs.org This compound was developed as a potent inhibitor of multiple receptor tyrosine kinases, particularly targeting vascular endothelial growth factor receptor (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ). researchgate.netnih.govacs.org The design of Sunitinib and its analogues aimed to optimize potency, solubility, and protein binding properties. nih.gov

The pyrrolo[2,3-d]pyrimidine scaffold, a fused-ring analogue of the basic pyrrole structure, has also been extensively explored for its potential as a multiple receptor tyrosine kinase inhibitor. researchgate.netresearchgate.net These derivatives have shown inhibitory activity against kinases such as the epidermal growth factor receptor (EGFR), VEGFR-1, and PDGFR-β. researchgate.net Additionally, other related structures, such as 3,3-dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives, have been identified as potent and selective Raf kinase inhibitors. rsc.org

Table 2: Tyrosine Kinase Inhibition by Pyrrole-Based Analogues

Compound/AnalogueTarget Kinase(s)Key FindingsReference(s)
Sunitinib (SU11248)VEGF-R2, PDGF-RβPotent biochemical and cellular inhibition. researchgate.netnih.govacs.org
Pyrrolo[2,3-d]pyrimidine derivativesEGFR, VEGFR-1, PDGFR-βIdentified as multiple receptor tyrosine kinase inhibitors. researchgate.net
3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivativesRaf KinasePotent and selective inhibition. rsc.org

Beyond tyrosine kinases, pyrrole carboxamide derivatives have been developed as inhibitors of a broader range of protein kinases, which are pivotal in cellular signaling pathways. researchgate.netmdpi.com

Specific examples include:

p38α MAP Kinase: A novel series of pyrrole-2-carboxamide inhibitors of p38α mitogen-activated protein kinase was discovered through virtual screening and subsequently optimized. nih.gov

Extracellular signal-regulated kinase 5 (ERK5): Researchers have developed pyrrole carboxamide-based compounds into selective, submicromolar inhibitors of ERK5 kinase activity. nih.gov Parallel optimization efforts led to the identification of a nonbasic pyrazole (B372694) analogue with a favorable balance of ERK5 inhibition and oral bioavailability. nih.gov

Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs): A series of 1-H-pyrazole-3-carboxamide derivatives incorporating a pyrrolo[2,3-d]pyrimidine moiety demonstrated potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. nih.gov Compound 50 (FN-1501) from this series showed significant antiproliferative activity against MV4-11 leukemia cells. nih.gov

Death-Associated Protein Kinase 1 (DAPK1): Aryl carboxamide derivatives have been identified as a novel class of DAPK1 inhibitors. mdpi.com An isonicotinamide (B137802) derivative, compound 4q, emerged as a promising lead with an IC50 value of 1.09 µM and high selectivity. mdpi.com

Transforming growth factor β-activated kinase 1 (TAK1): A DNA-encoded chemical library screen identified a pyrrole-2,4-dicarboxamide scaffold as a selective TAK1 inhibitor. A subsequent scaffold-hop to an imidazole (B134444) core resulted in increased biochemical potency. nih.gov

Table 3: Inhibition of Various Protein Kinases by Pyrrole Analogues

Compound Class/AnalogueTarget KinaseReported Activity/PotencyReference(s)
Pyrrole-2-carboxamidesp38α MAP KinaseIdentified as a novel series of inhibitors. nih.gov
Pyrrole carboxamidesERK5Submicromolar inhibition. nih.gov
1-H-pyrazole-3-carboxamide derivativesFLT3, CDK2, CDK4, CDK6Nanomolar IC₅₀ values; potent antiproliferative activity (IC₅₀: 0.008 μM in MV4-11 cells for FN-1501). nih.gov
Aryl carboxamides (isonicotinamide 4q)DAPK1IC₅₀ value of 1.09 µM. mdpi.com
Pyrrole-2,4-dicarboxamide / Imidazole analogueTAK1Biochemically potent and kinome selective. nih.gov

Antioxidant Activity

Pyrrole derivatives are recognized for their antioxidant properties, with their activity influenced by their specific structural features. nih.govresearchgate.net The antioxidant mechanism of pyrrolic compounds can involve hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or single electron transfer (SET), depending on the molecular structure, solvent, and the nature of the attacking radical. acs.org

Studies have shown that the introduction of certain functional groups can enhance antioxidant capacity. For instance, pyrrole moieties bearing a 4-hydroxycoumarin (B602359) or 2-hydroxy-1,4-naphthoquinone (B1674593) substituent showed notable protective potency against hydroxyl (•OH) and superoxide (B77818) (O₂⁻) radicals. nih.gov The presence of an amide or a hydrazide-hydrazone group in the side chain of the pyrrole scaffold has been demonstrated to increase radical scavenging properties in DPPH and ABTS assays. researchgate.net One study found that an unsubstituted pyrrole-based hydrazide (vh0) demonstrated significant DPPH radical scavenging activity (76.10%) and ABTS radical-binding potential (99.40%), comparable to the standard, Trolox. mdpi.com

In other research, pyrrole-cinnamate hybrids were evaluated for their antioxidant activity. nih.gov Among the tested compounds, a hybrid featuring a 4-chlorophenyl group (hybrid 6) exhibited the highest antioxidant activity, with 62% inhibition of lipid peroxidation at 100 μM. nih.gov This suggests that the nature of substituents plays a critical role in modulating the antioxidant potential of the pyrrole core. nih.gov Furthermore, some pyrrole hydrazones have demonstrated significant neuroprotective and antioxidant effects in models of oxidative stress, effectively mitigating the oxidative impact induced by Fe²⁺/ascorbic acid in rat brain microsomes. nih.gov

Table 4: Antioxidant Activity of Selected Pyrrole Analogues

Compound/Analogue ClassAssay/ModelKey FindingsReference(s)
Pyrrole-based hydrazide (vh0)DPPH Scavenging76.10% activity at 1 mg/mL. mdpi.com
Pyrrole-based hydrazide (vh0)ABTS Scavenging99.40% activity, comparable to Trolox standard. mdpi.com
Pyrrole-cinnamate hybrid (6)Lipid Peroxidation Inhibition62% inhibition at 100 μM. nih.gov
Pyrrole-cinnamate hybrid (8)Lipid Peroxidation Inhibition58% inhibition at 100 μM. nih.gov
Pyrrole hydrazonesFe²⁺/AA-induced lipid peroxidationSignificant antioxidant effects, mitigating MDA production. nih.gov
Pyrrole derivatives with 4-hydroxycoumarinROS ScavengingOutstanding defensive potency towards •OH and O₂⁻ radicals. nih.gov

Mechanistic Insights into the Biological Action of N,1 Dimethyl 1h Pyrrole 2 Carboxamide Derivatives

Inhibition of Key Microbial Enzymes

The antimicrobial efficacy of pyrrole-2-carboxamide derivatives is often attributed to their capacity to target and disable enzymes that are critical for the survival and proliferation of pathogens.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to cell death. nih.gov Pyrrolamides, a class of compounds that includes derivatives of n,1-Dimethyl-1H-pyrrole-2-carboxamide, have been identified as potent inhibitors of the GyrB subunit of DNA gyrase (GyrB). nih.govrsc.org This inhibition is ATP-competitive, meaning the compounds compete with ATP for binding in the enzyme's active site. rsc.org

The inhibitory mechanism is rooted in specific molecular interactions within the ATP-binding pocket of GyrB. The pyrrole (B145914) core of the inhibitor plays a crucial role. For instance, the presence of electron-withdrawing groups, such as chlorine atoms, on the pyrrole ring can lower the pKa of the pyrrole nitrogen's proton. This enhances its ability to act as a hydrogen bond donor, forming a stronger bond with key residues like aspartate in the GyrB binding domain. researchgate.net X-ray crystallography has been instrumental in optimizing these interactions, leading to the development of pyrrolamides with improved inhibitory concentrations (IC50). nih.gov The potency of these compounds has been demonstrated against the DNA gyrase of various bacteria, including Escherichia coli. nih.gov

Interactive Table: Inhibition of E. coli DNA Gyrase by Pyrrole-2-Carboxamide Derivatives

This table showcases the inhibitory activity of selected pyrrolamide compounds against the target enzyme.

Compound Target IC50 (µM)
4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivative E. coli DNA Gyrase 0.891 - 10.4
2-(2-aminothiazol-4-yl)acetic acid scaffold derivative E. coli DNA Gyrase 15.9 - 169

Sterol 14α-demethylase (CYP51) is a vital cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov Its inhibition disrupts membrane integrity, leading to fungal cell death. Azole antifungal drugs are well-known inhibitors of CYP51. nih.govresearchgate.net They function by having a nitrogen atom in their azole ring coordinate with the heme iron atom in the active site of CYP51, thereby blocking the enzyme's normal function. nih.gov

While azoles are the primary class of CYP51 inhibitors, the structural features of pyrrole-containing compounds also allow for interaction with this enzyme family. The inhibitory potency of compounds targeting CYP51 is highly dependent on the structure of the molecule that interacts within the enzyme's active site. nih.gov For a compound to be an effective inhibitor, it must compete successfully with the natural substrate, lanosterol. nih.gov Research has established the IC50 values for various azole drugs against Candida albicans CYP51, providing a benchmark for the potency required for effective inhibition. nih.govpsu.edu For example, itraconazole (B105839) is a potent inhibitor with an IC50 value of 0.039 µM against C. albicans CYP51. psu.edu The development of pyrrole-based derivatives as CYP51 inhibitors would follow similar principles of optimizing interactions within the enzyme's active site to achieve high affinity and selectivity. nih.gov

Interactive Table: Inhibitory Data for Known CYP51 Antifungal Agents

This table provides comparative data on the inhibition of Candida albicans CYP51 by various antifungal compounds.

Compound Target Enzyme IC50 (µM)
Itraconazole C. albicans CYP51 0.039
Miconazole C. albicans CYP51 0.06
Ketoconazole C. albicans CYP51 0.4 - 0.6
Fluconazole C. albicans CYP51 0.4 - 0.6

The mycobacterial cell wall is characterized by a unique and complex lipid layer, with mycolic acids as its principal component. eurekaselect.combenthamscience.com The biosynthesis and transport of these mycolic acids are indispensable for the survival of mycobacteria, such as Mycobacterium tuberculosis. benthamscience.com The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), across the inner membrane. nih.govnih.gov

Pyrrole-2-carboxamide derivatives have been specifically designed as potent inhibitors of MmpL3. nih.govnih.gov By inhibiting MmpL3, these compounds block the transport of TMM, causing it to accumulate in the cytoplasm. nih.gov This disruption halts the synthesis of mycolic acids and trehalose dimycolate (TDM), which are vital for the outer membrane, thereby exerting a powerful anti-tuberculosis effect. nih.gov Structure-activity relationship (SAR) studies, guided by the crystal structure of MmpL3, have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhances anti-TB activity. nih.govnih.gov The efficacy of these compounds has been confirmed through metabolic labeling assays, which measure the reduction in mycolic acid biosynthesis. nih.govnih.gov

Interactive Table: Activity of Pyrrole-2-carboxamide Derivatives Against M. tuberculosis

This table highlights the potent antimycobacterial activity and low cytotoxicity of a lead pyrrole-2-carboxamide compound.

Compound Activity Metric Value (µg/mL)
Pyrrole-2-carboxamide Derivative (Compound 32) MIC against M. tuberculosis < 0.016

DNA Binding Mechanisms of Pyrrole-Containing Compounds

Certain pyrrole-containing compounds, particularly pyrrole-imidazole (Py-Im) polyamides, are known to bind to the minor groove of double-stranded DNA. nih.gov This binding is sequence-specific and does not denature the DNA helix. nih.gov The interaction is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the polyamide and the edges of the base pairs in the DNA minor groove. The torsional flexibility of polypyrrole systems linked by peptide bonds is a key factor in the molecular recognition of the DNA structure. researchgate.net This ability to target specific DNA sequences allows these compounds to potentially modulate gene expression. nih.gov

Modulation of Specific Receptors and Proteins

Beyond direct enzyme inhibition, pyrrole-based compounds can modulate the function of other critical proteins. For example, specifically designed pyrrole-polyamides can disrupt the interaction between the Nuclear Factor-Y (NF-Y) transcription factor and its DNA binding site (the ICB2 site) in the promoter region of the topoisomerase-IIα gene. nih.gov By binding to the target DNA sequence, the pyrrole-polyamide can prevent or displace the binding of NF-Y, thereby influencing the expression of the gene. nih.gov In other contexts, pyrrole derivatives have been shown to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA), where a hydrogen bond between the pyrrole's NH group and a methionine residue in the ATP-binding pocket is crucial for inhibition. nih.gov

Structure Activity Relationship Sar and Rational Design of N,1 Dimethyl 1h Pyrrole 2 Carboxamide Analogues

Correlating Structural Modulations with Biological Potency

The biological potency of pyrrole-2-carboxamide derivatives is intricately linked to their structural architecture. Research has demonstrated that specific substitutions on both the pyrrole (B145914) ring and the amide moiety can dramatically influence the activity of these compounds. For instance, in the development of inhibitors against the mycobacterial membrane protein Large 3 (MmpL3), a critical target in Mycobacterium tuberculosis, the pyrrole-2-carboxamide scaffold has proven to be a valuable pharmacophore. nih.govresearchgate.net

A key finding is that the hydrogens on the pyrrole and carboxamide nitrogens are crucial for potency. nih.gov Methylation of the pyrrole nitrogen in one analogue resulted in a significant 50-fold reduction in activity. nih.gov When both the pyrrole and carboxamide nitrogens were methylated, as in the case of N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide, the compound lost its activity, highlighting the importance of these hydrogen bond donors for interaction with the biological target. nih.gov Docking studies suggest that while these methylated compounds can still occupy the binding pockets, they lose critical hydrogen bonding interactions. nih.gov

The following table illustrates the impact of these methylations on the minimum inhibitory concentration (MIC) against M. tuberculosis.

Compound NumberPyrrole N-substituentAmide N-substituentMIC (μg/mL)
Parent Compound HH<0.016
12 CH₃H3.7
13 CH₃CH₃>32

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

This demonstrates a clear SAR where the presence of N-H groups is directly correlated with higher biological potency.

Influence of Pyrrole Ring Substituents on Activity Profiles

Substituents on the pyrrole ring play a pivotal role in modulating the activity profile of pyrrole-2-carboxamide analogues. The nature and position of these substituents can significantly enhance or diminish the compound's efficacy. Studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can greatly improve anti-tuberculosis (TB) activity. nih.govnih.gov

For example, compounds with a fluorophenyl moiety at the R₁ position of the pyrrole ring exhibited potent anti-TB activities with MIC values below 0.016 μg/mL and low cytotoxicity. nih.gov In contrast, substituents like a 2-chlorophenyl or 4-chlorophenyl group at the same position led to a slight reduction in activity. nih.gov Furthermore, the presence of chloro and electron-donating substituents on a 3-pyridyl group generally reduced antimycobacterial activity. nih.gov This indicates that electron-withdrawing groups on the aryl substituent of the pyrrole ring are crucial for increasing the biological activity of these compounds. nih.gov The substitution pattern on the pyrrole heterocycle is a key determinant of the antibacterial potential of this class of compounds. nih.gov

The table below summarizes the effect of different substituents on the pyrrole ring on the anti-TB activity.

Compound NumberPyrrole R₁ SubstituentMIC (μg/mL)
16-18 Fluorophenyl<0.016
14 2-ChlorophenylReduced activity
15 4-ChlorophenylReduced activity
35-41 (with exceptions) Chloro and electron-donating groups on 3-pyridylReduced activity

Data reflects findings from SAR studies on MmpL3 inhibitors. nih.gov

Impact of Amide Moiety Modifications on Pharmacological Efficacy

Modifications to the amide moiety of the pyrrole-2-carboxamide scaffold have a profound impact on pharmacological efficacy. The substituent attached to the amide nitrogen can influence the compound's binding affinity to its target, as well as its pharmacokinetic properties. A significant finding in the development of MmpL3 inhibitors was that attaching bulky substituents to the carboxamide greatly improved anti-TB activity. nih.govnih.gov

The importance of the amide linkage is a recurring theme in the design of various biologically active molecules, where it often participates in crucial hydrogen bonding interactions within receptor binding sites. rsc.org

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This approach has been instrumental in the rational design of n,1-Dimethyl-1H-pyrrole-2-carboxamide analogues. nih.gov

In the context of MmpL3 inhibitors, a structure-based pharmacophore model was developed using the crystal structure of MmpL3 in complex with known inhibitors. nih.gov This model typically consists of features such as hydrogen bond acceptors, hydrophobic regions, and ring-aromatic features. nih.gov For instance, a model might map the 2,4-dichlorophenyl group of an analogue to a ring-aromatic feature, the carbonyl group of the amide to a hydrogen bond acceptor (HBA) feature, and a cyclohexyl group on the amide to a hydrophobic (H) feature. nih.gov

This pharmacophore model serves as a template for virtual screening of compound libraries to identify new potential hits and for guiding the design of novel analogues with improved potency. nih.govnih.gov Ligand-based design strategies, which utilize the knowledge of known active ligands, are also employed to develop new compounds when a high-resolution structure of the target is unavailable. nih.gov The pyrrole-2-carboxamide scaffold itself is considered a key pharmacophore in various molecules with diverse biological activities. researchgate.net By combining pharmacophore modeling with traditional SAR studies, researchers can more efficiently navigate the chemical space to optimize lead compounds. nih.gov

Computational Chemistry and in Silico Approaches in N,1 Dimethyl 1h Pyrrole 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in understanding the structural basis of ligand-target interactions and is widely used in rational drug design.

While specific docking studies exclusively on n,1-Dimethyl-1H-pyrrole-2-carboxamide are not extensively documented in publicly available research, numerous studies on closely related pyrrole (B145914) carboxamide derivatives provide significant insights into how this structural scaffold interacts with various biological targets. These studies collectively suggest that the pyrrole carboxamide core is a versatile pharmacophore capable of forming key interactions within protein active sites.

Research on a series of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for tuberculosis treatment is particularly revealing. In this study, molecular docking was used to elucidate the structure-activity relationship (SAR). The results demonstrated that the pyrrole-2-carboxamide scaffold fits into a specific pocket (S4) of the MmpL3 protein, forming two critical hydrogen bonds with the amino acid residues Asp645 and Tyr646. nih.gov However, when the hydrogen on the pyrrole nitrogen was replaced with a methyl group (as in an N-methylated analog), the anti-TB activity was reduced approximately 50-fold. nih.gov Furthermore, the methylation of both the pyrrole nitrogen and the amide nitrogen, a structure analogous to this compound, resulted in a complete loss of activity. nih.gov The docking simulation for this N,1-dimethylated compound showed only hydrophobic interactions and a complete absence of the crucial hydrogen bonds with the active site. nih.gov This finding strongly suggests that for the MmpL3 target, the N-H groups of both the pyrrole ring and the carboxamide are essential for potent inhibitory activity, and their methylation in this compound would prevent effective binding.

In other contexts, pyrrole carboxamide derivatives have been successfully docked into different enzyme active sites. For example, substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides were evaluated as potential antifungal agents by docking them into the active site of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.govresearchgate.net Similarly, other derivatives have been modeled to understand their interaction with targets like extracellular signal-regulated kinase 5 (ERK5) and Histone Lysine Specific Demethylase 1 (LSD1). whiterose.ac.uknih.gov In the case of ERK5, the pyrrole carboxamide motif forms a bidentate hydrogen bond interaction with the hinge region of the enzyme's ATP-binding site. whiterose.ac.uk

Table 1: Molecular Docking Studies of Pyrrole Carboxamide Derivatives

Derivative ClassProtein TargetKey Interactions / FindingsReference
N,1-dimethyl-pyrrole-2-carboxamide analogMycobacterial Membrane Protein Large 3 (MmpL3)Methylation of both pyrrole and amide nitrogens led to loss of hydrogen bonds and inactivity. nih.gov
Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamidesSterol 14α-demethylaseBinding in the access channel suggested enzyme inhibition. nih.govresearchgate.net
Pyrrole carboxamide inhibitorsExtracellular signal-regulated kinase 5 (ERK5)The core structure forms a bidentate interaction with the hinge region of the ATP-binding site. whiterose.ac.uk
Thieno[3,2-b]pyrrole-5-carboxamide derivativesHistone Lysine Specific Demethylase 1 (LSD1)Binding interaction modes were used to develop 3D-QSAR models for designing new inhibitors. nih.gov
Pyrrole-based hydrazide derivativesMonoamine Oxidase B (MAO-B) / Acetylcholinesterase (AChE)The pyrrole core showed favorable hydrophobic interactions within the MAO-B active site. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, orbital energies) of molecules. It allows for the calculation of a wide range of molecular properties, providing insights into a compound's stability, reactivity, and spectroscopic characteristics.

For pyrrole carboxamide derivatives, DFT studies are employed to understand the fundamental electronic properties that govern their behavior. These studies often involve the calculation of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability; a large gap implies high stability, whereas a small gap suggests higher reactivity. researchgate.net

Table 2: Typical Parameters Analyzed by DFT for Pyrrole Derivatives

ParameterSignificanceReference
HOMO (Highest Occupied Molecular Orbital) EnergyIndicates the molecule's ability to donate electrons. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) EnergyIndicates the molecule's ability to accept electrons. researchgate.net
HOMO-LUMO Energy GapPredicts chemical reactivity, kinetic stability, and polarizability. researchgate.net
Molecular Electrostatic Potential (MEP)Maps charge distributions to predict sites for electrophilic and nucleophilic attack. mdpi.com
Optimized Molecular GeometryDetermines the most stable 3D conformation of the molecule. mdpi.com

Prediction of Pharmacokinetic Properties: ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a computational approach used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. nih.govscispace.com Failures due to poor pharmacokinetics are a major cause of drug attrition, making early prediction highly valuable. researchgate.net

Computational ADME studies on related pyrrole carboxamide structures have been reported. A study on a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety included a computational ADME analysis. nih.gov The results indicated that the lead compound possessed significant drug-likeness properties and was predicted to have good oral bioavailability. nih.gov Another study on silatrane (B128906) pyrrole-2-carboxamide hybrids found that the compounds adhered to Lipinski's rule of five, with predictions of high water-solubility and gastrointestinal absorption, suggesting good bioavailability. scitechnol.com

For this compound, an in silico ADME profile would be generated using web-based tools like SwissADME or pkCSM. mdpi.com These platforms calculate various physicochemical and pharmacokinetic descriptors based on the molecule's structure. Key properties evaluated include lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Table 3: Predicted ADME Properties for Representative Pyrrole Carboxamides

ADME PropertyPrediction/FindingSignificanceReference
Drug-LikenessDerivatives passed Lipinski's rule of five.Indicates the compound has physicochemical properties consistent with known oral drugs. nih.govscitechnol.com
Oral BioavailabilityPredicted to be good for several analogs.Suggests the compound can be effectively absorbed after oral administration. nih.gov
Gastrointestinal (GI) AbsorptionPredicted to be high for related structures.A prerequisite for oral drug efficacy. scitechnol.commdpi.com
Blood-Brain Barrier (BBB) PermeabilityA pyrrole-based hydrazide was predicted to be BBB-permeant.Crucial for compounds targeting the central nervous system (CNS). mdpi.com
Aqueous SolubilityPredicted to be high for certain hybrids.Affects absorption and formulation possibilities. scispace.com scitechnol.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity in a quantitative manner. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and rational drug design. nih.govresearchgate.net

QSAR models are built upon Structure-Activity Relationship (SAR) data, which describes how modifications to a chemical structure affect its biological potency. A clear SAR has been established for pyrrole-2-carboxamides in the context of MmpL3 inhibition. nih.gov The study showed that activity is highly dependent on the presence of hydrogen bond donors on both the pyrrole and carboxamide nitrogens. The specific structure of this compound, with methyl groups at both positions, was found to be inactive. nih.gov This SAR data provides a direct, predictive QSAR insight: for this particular biological target, the N,1-dimethyl substitution is detrimental to activity.

In more complex applications, 3D-QSAR models have been developed for other classes of pyrrole carboxamides. For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors was used to generate contour maps. nih.gov These maps visually represent regions where steric bulk, positive or negative charges, or hydrophobic character would increase or decrease activity, providing a theoretical guide for designing more potent inhibitors. nih.gov A similar QSAR approach could be applied to this compound and its analogs to explore their potential against other targets where hydrogen bonding is less critical and where the methyl groups might contribute favorably to hydrophobic interactions.

Development of N,1 Dimethyl 1h Pyrrole 2 Carboxamide Derivatives As Therapeutic Leads

Synthesis and Biological Evaluation of Novel Analogues

The versatility of the pyrrole-2-carboxamide core allows for extensive chemical modification to generate diverse libraries of analogues. Synthetic strategies often focus on introducing different substituents to the pyrrole (B145914) ring and the carboxamide nitrogen to explore structure-activity relationships (SAR) and identify compounds with enhanced biological profiles.

Design of Hybrid Molecules (e.g., Benzimidazole-Pyrrole Hybrids)

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively employed to create novel pyrrole carboxamide derivatives with potentially synergistic or enhanced activities. The benzimidazole (B57391) moiety, another important heterocycle with a broad spectrum of biological activities, has been a popular choice for creating such hybrids. nih.gov

The design of these hybrids aims to leverage the therapeutic properties of both the pyrrole and benzimidazole rings. For instance, novel pyrazole (B372694) carboxamide and niacinamide derivatives incorporating a benzimidazole moiety have been designed and synthesized as potential antifungal agents. rsc.org The synthesis of these complex molecules can be achieved through multi-step reactions, often involving the initial preparation of a benzimidazole intermediate which is then coupled with a pyrrole carboxylic acid derivative. researchgate.net

Researchers have synthesized series of benzimidazole/1,2,3-triazole hybrids, evaluating them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for anticancer therapy. frontiersin.org These studies have demonstrated that specific hybrids exhibit potent antiproliferative activity against various cancer cell lines, with some compounds showing greater potency than existing drugs like erlotinib. frontiersin.org The biological evaluation of these hybrids has uncovered promising candidates for further development, with some compounds displaying excellent activity against fungal pathogens like Candida albicans and Cryptococcus neoformans. nih.gov

Table 1: Antifungal Activity of Selected Benzimidazole Hybrid Compounds

Compound Target Organism Activity
Hybrid 11 Candida albicans 86.42% - 100% growth inhibition

This table is generated based on data indicating high antifungal activity for specific hybrid compounds mentioned in the source material. nih.gov

Pyrrole-Carbohydrazide and Schiff Base Analogues

Pyrrole-carbohydrazide serves as a key intermediate for the synthesis of a wide range of derivatives, particularly Schiff bases. These compounds are formed by the condensation of the carbohydrazide (B1668358) with various aldehydes or ketones. rjptonline.org The resulting (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives have been investigated for a multitude of biological activities. researchgate.net

The synthesis typically begins with the preparation of 1H-pyrrole-2-carbohydrazide from a suitable precursor, such as 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, by reacting it with hydrazine (B178648) hydrate. rjptonline.org This intermediate is then reacted with equimolar amounts of a substituted benzaldehyde in the presence of an acid catalyst to yield the desired Schiff base. rjptonline.org

A variety of these Schiff base analogues have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. nih.govsemanticscholar.org Biological screening has revealed that certain substitution patterns on the benzylidene ring are crucial for activity. For example, compounds with specific substituents have shown potent antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria, as well as significant antifungal activity against C. albicans and A. niger. rjptonline.orgresearchgate.net Some derivatives have also demonstrated promising anthelmintic activity. rjptonline.org

Table 2: Biological Activities of Pyrrole-Carbohydrazide Schiff Base Analogues

Compound ID Substitution Biological Activity Findings
3f, 3g, 3i Varied Antibacterial Potent activity against Gram-positive and Gram-negative bacteria. rjptonline.org
3a, 3g, 3h Varied Antifungal Potent activity against C. albicans and A. niger. rjptonline.org
3c, 3d Varied Anthelmintic Most potent activity with significant paralyzing and death times. rjptonline.org

This table synthesizes findings on the biological evaluation of various Schiff base derivatives from the provided sources.

Tricyclic and Other Complex Analogues

Expanding the pyrrole carboxamide scaffold into more rigid and complex tricyclic systems is another strategy to develop novel therapeutic leads. These complex structures can offer enhanced binding affinity and selectivity for specific biological targets. The synthesis of such molecules often requires sophisticated multi-step synthetic routes.

A discovery library of 178 tricyclic pyrrole-2-carboxamides was successfully synthesized in a nine-step solution-phase process. nih.govnih.gov This synthesis utilized a key sequence involving Pauson-Khand, Stetter, and microwave-assisted Paal-Knorr reactions, demonstrating a viable pathway to generate a diverse range of complex analogues. nih.gov

The pyrrole carboxamide moiety is also a fundamental component of many complex natural products, known as oroidin alkaloids, which are derived from marine sponges. rsc.org These pyrrole-imidazole alkaloids (PIAs) exhibit a broad range of biological activities and possess intricate molecular architectures. The total synthesis of these natural products and their analogues is an active area of research, with various methods being developed to construct the core pyrrole carboxamide bond. These methods range from classical amide bond formation using acyl chlorides to novel strategies involving carboxylic acid surrogates like trichloroketones. rsc.org The study of these complex natural products provides valuable insights for the design of new synthetic analogues with therapeutic potential.

Lead Optimization Strategies for Improved Efficacy and Selectivity

Once a promising lead compound is identified, lead optimization is undertaken to fine-tune its properties, including potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.comspirochem.com For pyrrole-2-carboxamide derivatives, this process involves systematic structural modifications and evaluation of the resulting structure-activity relationships (SAR).

A key strategy involves exploring the effects of different substituents on the pyrrole ring and the carboxamide group. For example, in the development of inhibitors for the Mycobacterium tuberculosis protein MmpL3, researchers found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improved anti-tuberculosis activity. nih.gov

Table 3: SAR Findings for MmpL3 Inhibitors

Modification Result
Replacing pyrrole hydrogen with a methyl group ~50-fold reduction in activity. nih.gov
Replacing both pyrrole and carboxamide hydrogens with methyl groups Loss of activity. nih.gov
Attaching bulky groups (e.g., adamantyl) to the carboxamide Potency equivalent to the first-line drug isoniazid. nih.gov
Attaching small groups to the carboxamide Large loss of activity. nih.gov

This table summarizes key structure-activity relationship findings from the optimization of pyrrole-2-carboxamide based anti-TB agents. nih.gov

These SAR studies are often guided by computational methods like molecular docking to understand how the compounds bind to their target. nih.gov For the MmpL3 inhibitors, docking studies revealed that hydrogen bonds between the pyrrole and carboxamide hydrogens and the target protein were crucial for potency. nih.gov

Similar optimization efforts have been applied to pyrrole-2-carboxamides as inhibitors of p38α MAP kinase. A virtual screening approach identified the initial hits, and subsequent synthesis and evaluation of analogues helped to rapidly assess the series and optimize for activity and selectivity. researchgate.net The goal of lead optimization is to produce a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties. criver.com

Future Prospects in Medicinal Chemistry and Drug Discovery Based on the Pyrrole Carboxamide Scaffold

The pyrrole carboxamide scaffold continues to be a highly valuable and versatile framework in medicinal chemistry and drug discovery. Its presence in a wide range of biologically active molecules, from agrochemical fungicides to blockbuster drugs like atorvastatin, underscores its importance. nih.govresearchgate.net The ongoing research into novel derivatives demonstrates the vast potential that remains to be explored.

Future efforts will likely focus on several key areas:

Novel Scaffolds and Architectures: The synthesis of more complex and diverse molecular architectures, including novel tricyclic systems and macrocycles built around the pyrrole carboxamide core, could lead to compounds with unique biological activities and improved target selectivity.

New Therapeutic Targets: As our understanding of disease biology grows, the pyrrole carboxamide scaffold will be applied to new and challenging therapeutic targets. Its proven ability to inhibit various enzymes, such as kinases and proteases, makes it an attractive starting point for developing inhibitors against newly validated targets in oncology, infectious diseases, and inflammation. rsc.org

Advanced Drug Delivery: The development of drug delivery systems and prodrug strategies for pyrrole carboxamide-based drugs could help overcome challenges related to solubility, stability, and targeted delivery, thereby enhancing their therapeutic efficacy and reducing potential side effects.

Combinatorial Chemistry and High-Throughput Screening: The use of modern drug discovery technologies, including combinatorial chemistry to generate large libraries of derivatives and high-throughput screening to rapidly evaluate their biological activity, will accelerate the identification of new lead compounds. nih.govdanaher.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,1-Dimethyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or condensation reactions. For example, pyrrole derivatives can be synthesized via Vilsmeier-Haack formylation followed by amidation (e.g., using dimethylamine in refluxing toluene) .
  • Step 2 : Optimize solvent choice (e.g., dichloroethane for reflux reactions) and stoichiometry (e.g., 1.2 equivalents of dimethylamine to minimize side products) .
  • Step 3 : Monitor reaction completion via TLC or HPLC. Purify via gradient chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology :

  • Liquid-liquid extraction : Separate organic layers using dichloromethane/water partitions to remove polar impurities .
  • Column chromatography : Use silica gel with optimized mobile phases (e.g., ethyl acetate:hexane 3:7) for high-purity isolation. Flash chromatography is preferred for time-sensitive reactions .
  • Recrystallization : Employ ethanol/water mixtures for final recrystallization to achieve >95% purity .

Q. How should researchers handle safety concerns when working with pyrrole-2-carboxamide derivatives in laboratory settings?

  • Methodology :

  • Hazard mitigation : Use fume hoods for reactions involving volatile solvents (e.g., toluene) or toxic intermediates. Refer to SDS guidelines for proper PPE (gloves, goggles, lab coats) .
  • Storage : Store compounds in airtight containers under nitrogen to prevent degradation. Avoid long-term storage; revalidate stability via NMR every 6 months .

Q. What spectroscopic methods (NMR, IR, MS) are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to confirm methyl group integration (δ 2.8–3.1 ppm for N-methyl; δ 2.2–2.5 ppm for C-methyl) and pyrrole ring protons (δ 6.3–7.1 ppm) .
  • IR : Validate amide C=O stretching at ~1650–1680 cm⁻¹ and pyrrole ring vibrations at ~1500 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy (e.g., ESI-QTOF) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software resolve polymorphic ambiguities in this compound derivatives?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation of ethanol/ethyl acetate mixtures (80:20) .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refine structures with SHELXL (anisotropic displacement parameters, R-factor < 0.06) .
  • Analysis : Compare hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯π interactions) to differentiate polymorphs. Use Mercury software for visualization .

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT setup : Perform geometry optimization at B3LYP/6-311++G(d,p) level in Gaussian 09. Calculate Fukui functions to identify nucleophilic/electrophilic sites .
  • Reactivity analysis : Use Conceptual DFT indices (e.g., electrophilicity ω ≈ 1.5 eV) to predict regioselectivity in substitution reactions .
  • Validation : Cross-check computed NMR shifts (e.g., ¹³C δ ~120–130 ppm for pyrrole carbons) with experimental data .

Q. How can researchers address contradictions between experimental NMR data and computational predictions for pyrrole-2-carboxamide derivatives?

  • Methodology :

  • Error sources : Check for solvent effects (e.g., DMSO vs. CDCl₃ shifts) and conformational flexibility. Use IEFPCM solvent models in DFT .
  • Paramagnetic shielding : Adjust for aromatic ring currents in pyrrole systems, which may distort calculated shifts .
  • Validation : Compare with regression formulas (e.g., Konstantinov-Broadbelt models for toluene-d₈) to refine predictions .

Q. What strategies are effective in analyzing hydrogen-bonding networks and supramolecular arrangements in crystalline forms of this compound?

  • Methodology :

  • Topology analysis : Use PLATON to identify graph-set motifs (e.g., R₂²(8) dimers via N–H⋯O bonds) .
  • Hirshfeld surfaces : Generate via CrystalExplorer to quantify intermolecular contacts (e.g., H⋯H, H⋯O contributions >60%) .
  • Thermal analysis : Correlate DSC data (melting point variations) with polymorph stability driven by H-bond strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.